CID 78061917
Description
CID 78061917 (PubChem Compound Identifier 78061917) is a chemical compound of interest in pharmacological and organic chemistry research. Such compounds are often studied for their biological activities, including enzyme inhibition, antimicrobial properties, or receptor modulation. Based on analogous compounds discussed in the evidence (e.g., chaetogobosin derivatives, epoxides, and nitro-substituted indoles), this compound may share structural motifs such as fused rings, oxygenated functional groups, or aromatic systems .
Properties
Molecular Formula |
GeYb2 |
|---|---|
Molecular Weight |
418.7 g/mol |
InChI |
InChI=1S/Ge.2Yb |
InChI Key |
AEKIGIOHGXXKFR-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Yb].[Yb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061917 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, often involving halogenation or alkylation.
Intermediate Formation: The intermediate compounds are then subjected to further reactions, such as cyclization or condensation.
Final Product: The final step involves purification and isolation of this compound, often using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large quantities of starting materials are processed in batches.
Continuous Flow: Some processes may use continuous flow reactors to improve efficiency and control.
Purification: Advanced purification techniques, such as crystallization or distillation, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78061917 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 78061917 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78061917 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, but generally involves binding to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Key structural analogs of CID 78061917 are inferred from related compounds in the evidence, such as chaetogobosin derivatives (e.g., compounds 3, 4, and 5 in ) and Lochmolin C (). Below is a comparative analysis:
- Epoxide vs. Hydroxy Groups : this compound and chaetogobosin derivatives (e.g., compound 4) share epoxide groups, which enhance reactivity and bioactivity. In contrast, Lochmolin C (3) features hydroxy and peroxide groups, contributing to its antimicrobial properties .
- Nitro Substitution: Unlike chaetogobosin G (15), this compound may incorporate a nitro group (1′-NO₂), as seen in compound 3. This substitution alters electronic properties and enhances interactions with biological targets .
Spectroscopic and Computational Validation
Experimental ECD spectra and HRESIMS data are critical for confirming absolute configurations. For example:
- Compound 4’s (chaetogobosin derivative) ECD spectrum matched calculated data, confirming (5R, 6S) configurations .
- Lochmolin C (3) utilized NOESY correlations to establish α-orientations of substituents . This compound would require similar validation to resolve stereochemical ambiguities.
Research Implications and Challenges
- Bioactivity Gaps : While chaetogobosin derivatives show cytotoxicity, this compound’s specific targets (e.g., CYP enzymes, P-gp transporters) remain hypothetical and require validation .
- Synthetic Complexity : Epoxide and nitro groups introduce instability, necessitating optimized reaction conditions (e.g., inert atmospheres, low temperatures) .
- Computational Modeling : Density functional theory (DFT) could predict NMR shifts and ECD spectra, reducing experimental burdens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
